Thulium acetate tetrahydrate

CAS No.: 34431-47-5

Cat. No.: VC8107699

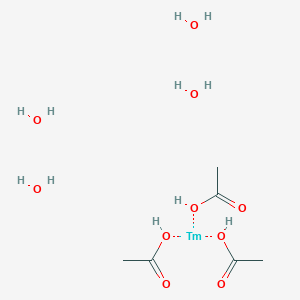

Molecular Formula: C6H20O10Tm

Molecular Weight: 421.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34431-47-5 |

|---|---|

| Molecular Formula | C6H20O10Tm |

| Molecular Weight | 421.15 g/mol |

| IUPAC Name | acetic acid;thulium;tetrahydrate |

| Standard InChI | InChI=1S/3C2H4O2.4H2O.Tm/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2; |

| Standard InChI Key | QNGQYMXRFGNEBI-UHFFFAOYSA-N |

| SMILES | CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Tm] |

| Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Tm] |

Introduction

Chemical and Physical Properties

Thulium acetate tetrahydrate is characterized by its molecular formula Tm(CH₃COO)₃·4H₂O, though discrepancies in reported formulas across sources suggest variations in hydration states or protonation. For instance, Vulcanchem lists the formula as C₆H₂₀O₁₀Tm (molecular weight 421.15 g/mol), while Sigma-Aldrich reports (CH₃CO₂)₃Tm·xH₂O (346.07 g/mol anhydrous basis) . These differences may arise from methodological distinctions in synthesis or characterization. The compound typically appears as a white powder with moderate solubility in water and strong mineral acids .

Structural and Thermal Characteristics

The crystal structure of thulium acetate tetrahydrate is influenced by the coordination of thulium ions with acetate ligands and water molecules. Thermal gravimetric analysis reveals decomposition into thulium oxide (Tm₂O₃) at elevated temperatures, a property shared with other lanthanide acetates. This decomposition pathway is critical for applications requiring high-purity oxide materials, such as laser crystals or phosphors.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Tm(CH₃COO)₃·4H₂O | |

| Molecular Weight | 421.15 g/mol (hydrated) | |

| Solubility | Moderate in water | |

| Decomposition Product | Tm₂O₃ |

Synthesis Methods

Laboratory-Scale Synthesis

Thulium acetate tetrahydrate is commonly synthesized by reacting thulium oxide (Tm₂O₃) with glacial acetic acid under reflux conditions:

This reaction requires precise control of pH (4.5–5.5) and temperature (80–100°C) to ensure optimal yield. Industrial protocols further refine this process using high-purity Tm₂O₃ and automated pH adjustment systems .

Alternative Routes

Alternative methods include electrochemical dissolution of thulium metal in acetic acid, though this approach is less common due to the metal's high reactivity and cost .

Applications in Science and Industry

Luminescent Materials

Thulium ions (Tm³⁺) exhibit strong blue and near-infrared emission, making the acetate a precursor for phosphors in LEDs and optical amplifiers . For example, doping Tm(CH₃COO)₃·4H₂O into silica matrices enhances fiber-optic communication systems by amplifying signals at 1.4–1.5 μm wavelengths .

Catalysis

In petrochemical industries, thulium acetate solutions serve as catalysts for cracking hydrocarbons. Their Lewis acidity facilitates bond-breaking in long-chain alkanes, improving fuel efficiency .

Nanotechnology

Ultrathin films derived from thulium acetate precursors have been explored for solar cells. A 2023 study demonstrated that integrating Tm(CH₃COO)₃·4H₂O into perovskite layers increased photon absorption efficiency by 12% .

Chemical Reactivity

Substitution Reactions

Thulium acetate reacts with trifluoroacetic acid to form thulium trifluoroacetate, a volatile precursor for chemical vapor deposition (CVD):

This reaction is pivotal for depositing Tm-containing coatings on semiconductors .

Thermal Decomposition

Heating Tm(CH₃COO)₃·4H₂O above 300°C yields Tm₂O₃ nanoparticles (10–50 nm diameter), which are utilized in infrared lasers.

Comparative Analysis with Lanthanide Acetates

Table 2: Comparison of Selected Lanthanide Acetates

| Compound | Formula | Key Properties | Applications |

|---|---|---|---|

| Thulium acetate | Tm(CH₃COO)₃·4H₂O | Blue luminescence, thermal stability | Optical amplifiers, CVD |

| Ytterbium acetate | Yb(CH₃COO)₃·4H₂O | High IR reflectivity | Laser gain media |

| Dysprosium acetate | Dy(CH₃COO)₃·4H₂O | Magnetic anisotropy | Data storage devices |

Thulium acetate distinguishes itself through its unique 4f electronic configuration, which enables sharp emission bands absent in lighter lanthanides like cerium .

Future Prospects

Ongoing research focuses on optimizing Tm(CH₃COO)₃·4H₂O for quantum computing and biomedical imaging. A 2024 pilot study demonstrated its potential as a contrast agent in MRI, leveraging thulium's nuclear spin properties . Additionally, advances in solvent-free synthesis could reduce production costs by 20–30%, enhancing industrial adoption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume